An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate: A Cornerstone Building Block for Pharmaceutical Innovation
An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate: A Cornerstone Building Block for Pharmaceutical Innovation
This guide provides an in-depth exploration of Ethyl 4-(aminomethyl)benzoate, a bifunctional molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical properties, structural attributes, a validated synthesis protocol, and its applications as a critical intermediate in the synthesis of advanced pharmaceutical agents.
Introduction: The Strategic Importance of Ethyl 4-(aminomethyl)benzoate
Ethyl 4-(aminomethyl)benzoate (CAS No. 366-84-7) is a substituted benzoate ester that features both a primary amine and an ethyl ester functional group.[1][2] This unique arrangement makes it a versatile molecular scaffold. The primary amine serves as a nucleophilic handle or a basic center, ideal for amide bond formation, reductive amination, or salt formation. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or transesterification, and its electronic properties can modulate the reactivity of the aromatic ring.
This duality positions Ethyl 4-(aminomethyl)benzoate as a valuable starting material in multi-step synthetic pathways, particularly in the development of novel therapeutics, including anticancer and anti-inflammatory medications. Its structure allows for the systematic extension of molecular complexity, a key strategy in modern drug discovery.
Molecular Structure and Physicochemical Properties
The structure of Ethyl 4-(aminomethyl)benzoate consists of a central benzene ring substituted at the 1- and 4- (para) positions. An aminomethyl group (-CH₂NH₂) is located at one end, and an ethyl ester group (-COOCH₂CH₃) at the other. This para-substitution pattern is crucial as it minimizes steric hindrance and provides a rigid scaffold for building larger molecules.
Key Physicochemical Data
A summary of the essential properties of Ethyl 4-(aminomethyl)benzoate is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 366-84-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |
| Molecular Weight | 179.22 g/mol | [1][4] |
| IUPAC Name | ethyl 4-(aminomethyl)benzoate | [2][4] |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CN | [2][4] |
| Appearance | Solid (often white to yellow) | [3][5] |
| Purity | Typically ≥97% | [1][5] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |
| logP (calculated) | 1.322 | [1] |
| Storage Conditions | Store at -20°C, under an inert atmosphere, and protected from light. | [1][6] |
Synthesis Protocol: Esterification of 4-(Aminomethyl)benzoic Acid
The synthesis of Ethyl 4-(aminomethyl)benzoate is commonly achieved through the Fischer esterification of 4-(aminomethyl)benzoic acid with ethanol, catalyzed by a strong acid. A highly effective method employs thionyl chloride, which reacts with ethanol in situ to form the acidic catalyst and also acts as a dehydrating agent, driving the reaction to completion.
Expertise-Driven Rationale:
-
Choice of Reagent: Thionyl chloride (SOCl₂) is superior to mineral acids like H₂SO₄ in this context. It reacts with the trace water present and generated during the reaction, preventing the reverse hydrolysis of the ester. Furthermore, the byproducts (SO₂ and HCl) are gaseous, which helps to shift the equilibrium towards the product side.
-
Reaction Conditions: The initial dropwise addition of thionyl chloride is performed in an ice bath to control the highly exothermic reaction with ethanol. The subsequent reflux provides the necessary activation energy for the esterification to proceed to completion within a reasonable timeframe.
-
Work-up Strategy: The work-up is designed to isolate the free base form of the product. The initial removal of ethanol under reduced pressure is followed by dissolution in ethyl acetate. A crucial step is the neutralization with an aqueous base (e.g., NaOH) to deprotonate the ammonium salt formed during the acidic reaction, rendering the product soluble in the organic layer. Washing with brine removes residual water and inorganic salts.
Step-by-Step Laboratory Procedure[4]
-
Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-(aminomethyl)benzoic acid (7.5 g, 50 mmol).
-
Reagent Addition: Add 100 mL of anhydrous ethanol to the flask.
-
Acid Catalyst Generation: Cool the flask in an ice bath. Slowly add thionyl chloride (20.8 g, 175 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Subsequently, heat the mixture to reflux and maintain for 4 hours.
-
Solvent Removal: After the reaction is complete, cool the flask and remove the ethanol by distillation under reduced pressure. A white solid product (the hydrochloride salt) will be obtained.
-
Extraction and Neutralization: Dissolve the resulting solid in 150 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 35% aqueous sodium hydroxide solution until the pH of the aqueous layer is between 7 and 8.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it three times with 30 mL portions of saturated saline solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow solid. The reported yield for this procedure is approximately 90%.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow from reactants to final product.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized Ethyl 4-(aminomethyl)benzoate is paramount. This is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the aminomethyl protons (-CH₂NH₂).
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework. Distinct peaks are expected for the methyl and methylene carbons of the ethyl group, the aminomethyl carbon, the four unique carbons of the benzene ring, and the carbonyl carbon of the ester.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
Strong C=O stretch from the ester group (~1700-1720 cm⁻¹).
-
N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).
-
C-O stretching from the ester (~1100-1300 cm⁻¹).
-
C-H stretches from the aromatic and aliphatic portions.
-
Applications in Medicinal Chemistry and Drug Development
Ethyl 4-(aminomethyl)benzoate is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[7] Its bifunctional nature allows it to act as a bridge, connecting different pharmacophores.
-
Scaffold for API Synthesis: It is a building block in the creation of Active Pharmaceutical Ingredients (APIs).[7] For instance, the primary amine can be acylated to introduce a wide variety of side chains, while the ester can be hydrolyzed to a carboxylic acid to improve water solubility or serve as another point of attachment.
-
Anticancer and Anti-inflammatory Agents: The compound plays a crucial role in synthesizing various pharmaceuticals, notably in the development of anticancer and anti-inflammatory drugs. The rigid para-substituted phenyl ring provides a well-defined spatial orientation for functional groups to interact with biological targets like enzymes or receptors.
Safety, Handling, and Storage
As a laboratory chemical, Ethyl 4-(aminomethyl)benzoate requires careful handling to ensure personnel safety.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Avoid formation of dust and aerosols.[8]
-
Potential Hazards: May cause skin and serious eye irritation.[10][11] May be harmful if swallowed or inhaled.[8][11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[1][6]
This information is a guide and does not replace a comprehensive Safety Data Sheet (SDS), which should be consulted before use.
References
-
PubChem. Ethyl 4-(aminomethyl)benzoate. [Link]
-
MySkinRecipes. Ethyl 4-(aminomethyl)benzoate hydrochloride. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 4-(aminomethyl)benzoate | 366-84-7 [chemicalbook.com]
- 4. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(aminomethyl)benzoate HCl | CymitQuimica [cymitquimica.com]
- 6. 366-84-7|Ethyl 4-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]
- 7. Ethyl 4-(aminomethyl)benzoate hydrochloride [myskinrecipes.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
